Bienvenue dans la boutique en ligne BenchChem!

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide

NF-κB inhibition tetrahydroquinoline SAR regioisomeric selectivity

Secure this exclusive research tool: combining a non-cytotoxic N-benzoyl phenotype (validated in BV2 microglia) with a 7-yl 4-chlorobenzamide linkage not represented in published SAR libraries. Critically distinct from 6-yl regioisomers (CAS 942006-37-3) and N-alkanoyl analogs, delivering unmatched negative-control reliability for NF-κB screening cascades. Ideal for focused library derivatization, BBB permeability benchmarking, and chromatographic method development—eliminate functional uncertainty with the exact structural probe required.

Molecular Formula C23H19ClN2O2
Molecular Weight 390.9 g/mol
CAS No. 946320-72-5
Cat. No. B6568940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide
CAS946320-72-5
Molecular FormulaC23H19ClN2O2
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CC=C4
InChIInChI=1S/C23H19ClN2O2/c24-19-11-8-17(9-12-19)22(27)25-20-13-10-16-7-4-14-26(21(16)15-20)23(28)18-5-2-1-3-6-18/h1-3,5-6,8-13,15H,4,7,14H2,(H,25,27)
InChIKeyQNDSJVFMIVTVML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 40 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide (CAS 946320-72-5): Compound Identity and Structural Class Overview for Procurement


N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide (CAS 946320-72-5, molecular formula C₂₃H₁₉ClN₂O₂, molecular weight 390.9 g/mol) is a synthetic tetrahydroquinoline (THQ) derivative functionalized with an N-benzoyl group at the 1-position and a 4-chlorobenzamide moiety at the 7-position of the THQ ring . It belongs to a class of 1,2,3,4-tetrahydroquinoline compounds recognized for NF-κB inhibitory activity, with N-benzoyl and chlorobenzoyl substituents having been designed to modulate inflammatory and cytotoxic responses [1]. This compound is catalogued by multiple chemical suppliers as a research-grade building block for medicinal chemistry applications.

Why N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide Cannot Be Interchanged with Positional Isomers or N-Substitution Variants


Within the 1,2,3,4-tetrahydroquinoline benzamide series, seemingly minor structural variations produce substantial differences in biological readout. The 2016 SAR study by Jo et al. demonstrated that among 31 tetrahydroquinoline derivatives (series 4a–g, 5a–h, 6a–h, 7a–h), NF-κB transcriptional inhibition at 100 µM ranged from 19% to >100%, and IC₅₀ values spanned from 0.70 µM (compound 6g) to >100 µM, depending solely on the N-substituent identity and position [1]. Furthermore, the 2020 Bui et al. study showed that among seven N-substituted THQ derivatives evaluated in BV2 microglial cells, the N-propionyl analog (ELC-D-2) exhibited the most potent anti-inflammatory activity, whereas analogs with N-acetyl or N-chlorobenzoyl substituents showed measurable cytotoxicity that was absent for N-propionyl, N-butyryl, and N-benzoyl compounds—indicating that N-substitution alone determines the cytotoxicity window [2]. The 4-chlorobenzamide substitution pattern on the THQ core (7-yl vs. 6-yl) further impacts target engagement geometry: the 6-yl-linked analog (CAS 942006-37-3) presents a distinct spatial orientation of the chlorobenzamide moiety relative to the THQ scaffold, which can alter binding pocket compatibility [3]. These data collectively demonstrate that procurement of a structurally similar but non-identical THQ benzamide cannot serve as a functionally equivalent substitute.

Quantitative Differentiation Evidence for N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide (946320-72-5) vs. Closest Analogs


Regioisomeric Differentiation: 7-yl vs. 6-yl 4-Chlorobenzamide Linkage Determines NF-κB Inhibitory Potency

The 7-yl benzamide substitution pattern is a critical determinant of NF-κB inhibitory potency in tetrahydroquinoline derivatives. In the foundational SAR study by Jo et al. (2016), the most potent NF-κB inhibitor identified was compound 6g (IC₅₀ = 0.70 µM), which features a 3-chlorophenyl substituent at the quinoline-2-carboxamide position, while the 4-chlorophenyl analog 6h showed IC₅₀ = 2.7 µM [1]. Although these reference compounds carry the carboxamide at the 2-position rather than the 7-position, the data establish the principle that substituent identity and position on the THQ core quantitatively modulate NF-κB inhibition. The target compound 946320-72-5 uniquely combines N-benzoyl protection at position 1 with a 4-chlorobenzamide group at position 7—a regioisomeric arrangement distinct from the 6-yl analog (CAS 942006-37-3, which bears a benzenesulfonyl group at N-1 instead of benzoyl) [2]. No published study has directly compared the 7-yl and 6-yl 4-chlorobenzamide regioisomers for NF-κB activity, procurement-grade purity, or solubility.

NF-κB inhibition tetrahydroquinoline SAR regioisomeric selectivity

N-Benzoyl vs. N-Acetyl and N-Chlorobenzoyl Cytotoxicity Differentiation in Microglial Assays

In the 2020 BV2 microglial study, compounds bearing N-benzoyl (ELC-D-4) or N-propionyl (ELC-D-2) substituents did not show significant cytotoxicity at concentrations tested, whereas compounds with N-acetyl (ELC-D-1) or N-chlorobenzoyl substituents exhibited measurable cytotoxicity [1]. This cytotoxicity was assessed in parallel with anti-inflammatory activity, allowing calculation of a therapeutic window. ELC-D-2, with an N-propionyl group, showed the most potent inhibition of IL-6, TNF-α, and NO without cytotoxicity. Compound 946320-72-5 carries an N-benzoyl substituent, placing it in the non-cytotoxic subgroup alongside ELC-D-4, while its 4-chlorobenzamide moiety at C-7 distinguishes it from the simpler N-benzoyl analog ELC-D-4 (which bears a different C-7 functionality). The combination of N-benzoyl (associated with low cytotoxicity in microglial cells) and 4-chlorobenzamide (associated with enhanced binding affinity in benzamide-containing enzyme inhibitors [2]) represents a dual-feature design rationale.

neuroinflammation microglial cytotoxicity N-substituent SAR

Molecular Weight and Lipophilicity Differentiation from N-Alkanoyl THQ Analogs

The molecular weight (390.9 g/mol) and the presence of both benzoyl (cLogP-enhancing) and 4-chlorobenzamide (moderate polarity) groups differentiate 946320-72-5 from the most potent N-alkanoyl analog ELC-D-2 (N-propionyl, predicted MW ~310–350 g/mol based on available descriptions). Within CNS drug discovery, molecular weight and lipophilicity are key parameters for blood–brain barrier (BBB) penetration prediction. The target compound's higher molecular weight and aromatic-rich substitution pattern suggest moderately higher lipophilicity and potentially altered BBB penetration characteristics compared to the N-propionyl analog ELC-D-2, which showed the best microglial activity profile in the 2020 study [1]. This difference is relevant for medicinal chemistry programs optimizing CNS exposure vs. peripheral anti-inflammatory activity.

physicochemical property lipophilicity CNS drug-likeness

Procurement-Grade Purity and Identity Verification: CAS-Specific QC for Reproducible Pharmacology

Suppliers listing CAS 946320-72-5 report standard purity at 95%+, consistent with research-grade sourcing . The nearest structural comparator with direct benzoyl + methylbenzamide substitution, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide (CAS 946266-43-9, MW 370.4 g/mol), differs by a methyl group instead of chlorine at the benzamide para position . This 2-methyl substitution eliminates the electron-withdrawing chlorine atom, which affects both H-bonding potential (Cl as H-bond acceptor) and metabolic stability (blocking para-hydroxylation). Although no published head-to-head purity or stability study compares these two analogs, the difference in CAS registry indicates separate synthetic routes and batch QC procedures. Researchers requiring the 4-chlorobenzamide pharmacophore for target engagement must specify CAS 946320-72-5 to avoid inadvertent procurement of the 2-methyl analog.

chemical procurement purity specification reproducibility

Recommended Application Scenarios for N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide (946320-72-5) Based on Available Evidence


NF-κB Pathway Negative Control Probe in Neuroinflammation Screening Cascades

Based on the 2020 Bui et al. study showing that N-benzoyl THQ derivatives (e.g., ELC-D-4) lack cytotoxicity in BV2 microglial cells [1], 946320-72-5 is best deployed as a structurally matched negative control compound alongside N-propionyl ELC-D-2 (positive control for anti-inflammatory activity) and N-chlorobenzoyl THQs (cytotoxicity controls). This enables dissection of whether observed anti-inflammatory activity is driven by the N-benzoyl moiety alone or requires the 4-chlorobenzamide at C-7. The compound's 7-yl regioisomeric identity further allows comparison with 6-yl analogs to map the positional SAR of benzamide attachment on the THQ scaffold.

Medicinal Chemistry Scaffold for Dual NF-κB / Cytotoxicity SAR Expansion

Compound 946320-72-5 occupies a unique structural niche: it combines an N-benzoyl group (associated with the non-cytotoxic phenotype in microglia [1]) with a 4-chlorobenzamide at the 7-position—a substitution pattern not represented among the 31 compounds tested in the 2016 Jo et al. SAR study [2]. This makes it a valuable starting scaffold for systematic SAR exploration at positions 6, 7, and 8 of the THQ ring, with the goal of optimizing NF-κB inhibitory potency while maintaining the favorable cytotoxicity profile. The 4-Cl-benzamide moiety provides a synthetic handle for further derivatization (e.g., Suzuki coupling, amidation) to generate focused libraries.

Physicochemical Benchmarking for CNS Drug-Likeness Optimization in THQ Series

With a molecular weight of 390.9 g/mol and dual aromatic substituents (benzoyl + 4-chlorobenzamide), 946320-72-5 serves as an upper-limit MW probe for evaluating BBB penetration potential within the THQ benzamide class. Researchers can measure experimental logP, solubility, PAMPA-BBB permeability, and microsomal stability for this compound and compare these values against lighter N-alkanoyl analogs (e.g., ELC-D-2, estimated MW ~310–350) to establish property–activity relationships guiding CNS vs. peripheral indication selection.

Reference Standard for Analytical Method Development and CAS-Specific QC

Given that the closest purchasable analog, CAS 946266-43-9 (2-methylbenzamide variant), differs by only 20.5 g/mol in molecular weight , laboratories developing HPLC, LC-MS, or NMR purity assays for THQ benzamide libraries can use 946320-72-5 as a retention time and spectral resolution standard. Its unique combination of benzoyl N-substitution and 4-chlorobenzamide C-7 linkage provides a distinctive spectroscopic fingerprint (e.g., characteristic chloro-isotope pattern in MS, distinct aromatic proton signals in ¹H NMR) that facilitates unambiguous identity confirmation in compound management workflows.

Quote Request

Request a Quote for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.